molecular formula C14H11FO2 B581390 3-Fluoro-4-(3-methylphenyl)benzoic acid CAS No. 1261993-08-1

3-Fluoro-4-(3-methylphenyl)benzoic acid

Cat. No. B581390
CAS RN: 1261993-08-1
M. Wt: 230.238
InChI Key: RWEMRZDXBYIYDX-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(3-methylphenyl)benzoic acid” is a compound that is used as an intermediate in organic synthesis . It is a white to light yellow crystal powder .


Synthesis Analysis

The synthesis of “this compound” involves multiple steps. The compound is synthesized under low temperature conditions . It is also mentioned that 4-fluoro-3-nitrobenzoic acid is converted into benzimidazole bis-heterocycles via intermediacy of benzimidazole linked ortho-chloro amin .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H11FO2 . The InChI code is 1S/C14H11FO2/c1-9-3-2-4-10(7-9)12-6-5-11(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17) .


Physical And Chemical Properties Analysis

The compound is a white to light yellow crystal powder . It has a molecular weight of 230.24 . The density is 1.3±0.1 g/cm3, boiling point is 275.3±20.0 °C at 760 mmHg, and vapour pressure is 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Synthesis and Chemical Properties

3-Fluoro-4-(3-methylphenyl)benzoic acid is a compound that plays a critical role in the synthesis of various chemical structures. A practical method for preparing key intermediates like 2-fluoro-4-bromobiphenyl, which is vital for the manufacture of non-steroidal anti-inflammatory materials such as flurbiprofen, has been developed. This process involves bromination and diazotization reactions, highlighting the compound's utility in creating structurally complex molecules for medical applications (Qiu et al., 2009).

Environmental Degradation and Analysis

Research on advanced oxidation processes (AOPs) for degrading recalcitrant compounds like acetaminophen in water bodies has shown that similar fluoroaromatic compounds can lead to the formation of various by-products, emphasizing the need for understanding the environmental fate of fluoroaromatics including this compound (Qutob et al., 2022).

Biological Activity and Applications

The broader family of benzoxaboroles, to which this compound is structurally related, showcases significant biological activity, offering potential applications ranging from antibacterial to antifungal, and antiprotozoal agents. This demonstrates the compound's relevance in the development of new pharmaceuticals (Adamczyk-Woźniak et al., 2009).

Food and Feed Additives

Benzoic acid derivatives, similar to this compound, have been shown to regulate gut functions when used as food and feed additives. This suggests potential health benefits derived from the proper administration of such compounds, further underscoring the importance of chemical research in nutritional sciences (Mao et al., 2019).

Environmental Biodegradability

The degradation of polyfluoroalkyl chemicals in the environment, including substances structurally related to this compound, poses significant ecological concerns. Studies on microbial degradation pathways offer insights into the environmental impact and degradation processes of fluoroaromatic compounds, crucial for assessing their ecological risks and informing regulatory policies (Liu & Mejia Avendaño, 2013).

Safety and Hazards

The compound is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-fluoro-4-(3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)12-6-5-11(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEMRZDXBYIYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681408
Record name 2-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261993-08-1
Record name 2-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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